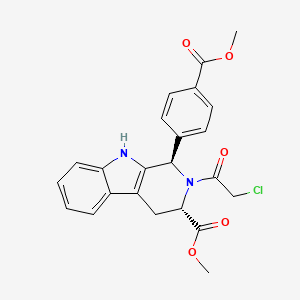

(1R,3S)-RSL3

Description

Properties

Molecular Formula |

C23H21ClN2O5 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

methyl (1R,3S)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m0/s1 |

InChI Key |

TXJZRSRTYPUYRW-GHTZIAJQSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of (1R,3S)-RSL3 in Ferroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (1R,3S)-RSL3, a potent and widely used small molecule inducer of ferroptosis. It details the molecular target, downstream signaling cascades, and key experimental methodologies for studying its effects.

Core Mechanism: Direct Inhibition of Glutathione (B108866) Peroxidase 4 (GPX4)

This compound, with its active enantiomer being (1S,3R)-RSL3, is a class II ferroptosis inducer that directly and selectively inhibits the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][2][3] The chloroacetamide moiety of RSL3 is crucial for its activity, suggesting it covalently binds to a nucleophilic site in its target protein, which in the case of GPX4 is the active site selenocysteine.[4] Unlike class I ferroptosis inducers such as erastin, RSL3 does not deplete glutathione (GSH) levels.[4][5]

GPX4 is the primary enzyme responsible for reducing lipid peroxides, particularly phospholipid hydroperoxides, within cellular membranes. By converting these toxic species into non-toxic lipid alcohols, GPX4 is the central guardian against ferroptosis.[4][5] The inhibition of GPX4 by RSL3 leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS), which is the hallmark of ferroptosis.[1][6][7] This process is iron-dependent, as ferrous iron (Fe2+) is thought to participate in the generation of lipid radicals that propagate the peroxidation chain reaction.[6][8]

Overexpression of GPX4 confers resistance to RSL3-induced cell death, while its knockdown sensitizes cells to the compound, confirming that GPX4 is a primary and critical target of RSL3.[4][5][6]

Downstream Signaling and Cellular Effects

The inhibition of GPX4 by RSL3 initiates a cascade of events culminating in ferroptotic cell death.

Lipid Peroxidation

The immediate and most critical consequence of GPX4 inhibition is the massive accumulation of lipid peroxides in cellular membranes.[6][7] This is particularly prevalent in membranes enriched with polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidation. The enzymes acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) play a crucial role in this process by incorporating PUFAs into phospholipids, thereby shaping the cellular lipid composition to be more susceptible to peroxidation.[5][9][10][11][12] The expression levels of ACSL4 and LPCAT3 are key determinants of cellular sensitivity to RSL3-induced ferroptosis.[9][12]

Broader Effects on the Selenoproteome

Recent evidence suggests that the potent pro-ferroptotic effect of RSL3 may not be solely attributable to GPX4 inhibition. RSL3 has been shown to target other antioxidant selenoproteins, notably thioredoxin reductase 1 (TrxR1).[13][14][15] This broader targeting of the selenoproteome likely contributes to a more comprehensive suppression of the cell's antioxidant capacity, leading to overwhelming oxidative stress and lipid peroxidation.[14]

Involvement of Parallel Signaling Pathways

Several other signaling pathways have been implicated in modulating RSL3-induced ferroptosis:

-

Protein Disulfide Isomerase (PDI) and Nitric Oxide Synthase (NOS): In neuronal cells, RSL3-mediated inhibition of TrxR1 can lead to the activation of PDI. Activated PDI, in turn, promotes the dimerization and activation of NOS, resulting in the accumulation of nitric oxide (NO) and subsequent generation of ROS and lipid ROS.[13][15]

-

NF-κB Pathway: In glioblastoma cells, RSL3 has been shown to activate the NF-κB pathway. Inhibition of this pathway can alleviate RSL3-induced ferroptosis, suggesting a pro-ferroptotic role for NF-κB in this context.[16][17]

-

mTOR Pathway: RSL3 treatment can lead to the suppression of the mTOR signaling pathway in thyroid cancer cells.[18]

-

PARP1 Activation: RSL3 can promote the pro-apoptotic functions of PARP1 through two distinct mechanisms: activation of caspase-3, which cleaves PARP1 into its pro-apoptotic fragments, and disruption of the m6A modification of PARP1 mRNA, which reduces its stability and translation.[12][19]

Quantitative Data on this compound Activity

The potency of RSL3 varies across different cell lines, often correlating with the expression levels of key ferroptosis regulators like GPX4 and ACSL4. The following tables summarize reported IC50 values for RSL3 and the quantitative effects on key ferroptotic markers.

| Cell Line | Cancer Type | RSL3 IC50 (µM) | Incubation Time (h) | Reference(s) |

| HT-1080 | Fibrosarcoma | 1.55 | 48 | [8] |

| HCT116 | Colorectal Cancer | 4.084 | 24 | [6] |

| LoVo | Colorectal Cancer | 2.75 | 24 | [6] |

| HT-29 | Colorectal Cancer | 12.38 | 24 | [6] |

| U87 | Glioblastoma | More sensitive than U251 | 24 | [17] |

| U251 | Glioblastoma | Less sensitive than U87 | 24 | [17] |

| HN3 | Head and Neck Cancer | 0.48 | 72 | [8] |

| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 5.8 | 72 | [8] |

| A549 | Non-small Cell Lung Cancer | 0.5 | 24 | [8] |

| H1975 | Non-small Cell Lung Cancer | 0.15 | 24 | [8] |

| MDA-MB-231 | Breast Cancer | 0.71 | 96 | [8] |

| HCC1937 | Breast Cancer | 0.85 | 96 | [8] |

| MCF7 | Breast Cancer | > 2 | Not specified | [11] |

| ZR75-1 | Breast Cancer | > 2 | Not specified | [11] |

| HT22 | Mouse Neuronal | 0.004 ((1S,3R)-RSL3) | 16 | [20] |

| HT22 | Mouse Neuronal | 5.2 (this compound) | 16 | [20] |

| Parameter | Cell Line | Treatment | Quantitative Change | Reference(s) |

| Lipid ROS | Glioblastoma (U87, U251) | RSL3 | Dose-dependent increase | [17] |

| Colorectal Cancer | RSL3 | Significant increase in DCF intensity | [3][6] | |

| Neuronal (HT22) | 100 nM RSL3 | Time-dependent increase in C11-BODIPY fluorescence | [7] | |

| GPX4 Protein | Glioblastoma (U87, U251) | RSL3 | Dose-dependent decrease | [17] |

| Head and Neck Cancer (HN3-rslR) | 0-8 µM RSL3, 24h | Dose-dependent decrease | [8] | |

| K562 Myeloid Leukemia | 1S,3R-RSL3 | Dramatic reduction | [9] | |

| GPX4 mRNA | K562 Myeloid Leukemia | 1S,3R-RSL3 | Dramatic reduction | [9] |

| Labile Iron Pool | Colorectal Cancer | RSL3 | Increase | [3][6] |

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathway of RSL3-induced ferroptosis and a general workflow for its experimental investigation.

Caption: Core signaling pathway of RSL3-induced ferroptosis.

Caption: General experimental workflow for studying RSL3-induced ferroptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of RSL3-induced ferroptosis.

Cell Viability Assay (CCK-8 Method)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2][15][21]

-

Treatment: Prepare serial dilutions of RSL3 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of RSL3. Include a vehicle control (DMSO) at the same concentration as the highest RSL3 dose.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[2][21][22][23]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.[2][21][23]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][21]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol quantifies the accumulation of lipid ROS using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation.

Materials:

-

Treated and control cells (in 6-well plates or on coverslips)

-

C11-BODIPY 581/591 stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with RSL3 and controls for the desired time (e.g., 6-24 hours).[15]

-

Probe Incubation: At the end of the treatment period, remove the medium and incubate the cells with 1-2.5 µM C11-BODIPY 581/591 in serum-free medium or HBSS for 30 minutes at 37°C, protected from light.[15][24]

-

Washing: Gently wash the cells two to three times with PBS or HBSS to remove excess probe.[1][24]

-

Analysis:

-

For Flow Cytometry: Detach adherent cells using a gentle dissociation reagent (e.g., Accutase). Resuspend cells in PBS and analyze immediately on a flow cytometer. The oxidized probe is detected in the green channel (e.g., FITC channel, ~510-520 nm emission), and the reduced probe is detected in the red channel (~590-595 nm emission). The ratio of green to red fluorescence indicates the level of lipid peroxidation.[6][15]

-

For Fluorescence Microscopy: Add fresh PBS or HBSS to the cells and immediately visualize under a fluorescence microscope using appropriate filter sets for red and green fluorescence.[1][24]

-

Labile Iron Pool (LIP) Measurement (Calcein-AM Method)

This assay measures the chelatable, redox-active iron pool within the cell using the fluorescent probe Calcein-AM.

Materials:

-

Treated and control cells

-

Calcein-AM stock solution (in DMSO)

-

Deferiprone (DFO) or another cell-permeable iron chelator

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with RSL3 as required for your experiment.

-

Probe Loading: Harvest the cells and wash with PBS. Incubate the cells with 0.05 µM Calcein-AM for 15-30 minutes at 37°C.[13][25] Calcein fluorescence is quenched by binding to intracellular iron.

-

Chelation: Wash the cells with PBS to remove excess Calcein-AM. Split the cell suspension into two tubes. To one tube, add an iron chelator like DFO (e.g., 100 µM) and incubate for up to 1 hour at 37°C. Leave the other tube untreated (no chelator).[13]

-

Analysis: Analyze both samples by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC). The LIP is proportional to the increase in fluorescence observed in the DFO-treated sample compared to the untreated sample (fluorescence dequenching).[13][25]

Western Blotting for Ferroptosis-Related Proteins

This protocol allows for the semi-quantitative analysis of key protein expression levels.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4)[26][27][28][29]

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-GPX4) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different conditions.[28]

References

- 1. abpbio.com [abpbio.com]

- 2. apexbt.com [apexbt.com]

- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 7. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.11. Measurement of the labile iron pool (LIP) [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 17. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ptglab.com [ptglab.com]

- 21. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 24. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Discovery of (1S,3R)-RSL3 as a Covalent GPX4 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the discovery, mechanism of action, and experimental validation of (1S,3R)-RSL3, a potent and specific covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). It serves as a comprehensive resource, detailing the quantitative data, key experimental protocols, and the critical signaling pathways involved.

Introduction: The Emergence of Ferroptosis and the Role of GPX4

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Unlike apoptosis, it does not involve classic features like chromatin condensation.[1] Central to the defense against ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[2][3] The inactivation or inhibition of GPX4 is a critical step that triggers the cascade of events leading to ferroptotic cell death.[2] This has made GPX4 a compelling therapeutic target, particularly in cancers that are resistant to traditional forms of cell death. The small molecule (1S,3R)-RSL3 (hereafter referred to as RSL3) was a landmark discovery in this field, identified as a direct and potent inhibitor of GPX4.[1][4]

The Discovery of RSL3 as a Ferroptosis Inducer

RSL3 (RAS-selective lethal 3) was initially identified through a screening for compounds that exhibited selective lethality in cancer cells expressing oncogenic RAS.[1][4] Further investigation into its mechanism revealed that, unlike other ferroptosis inducers such as erastin (B1684096) which depletes the GPX4 cofactor GSH, RSL3 acts through a distinct mechanism.[3] Mechanistic studies demonstrated that RSL3 does not deplete cellular GSH levels but still leads to the hallmark accumulation of lipid ROS, suggesting a more direct mode of action on a downstream component of the ferroptosis pathway.[3]

Using an unbiased affinity-based chemoproteomic approach, GPX4 was identified as the primary protein target of RSL3.[3] This was a pivotal finding that solidified GPX4 as a central regulator of ferroptosis and established RSL3 as a "Class 2" ferroptosis inducer, which directly inactivates the GPX4 enzyme.[5]

Mechanism of Action: Covalent Inhibition of GPX4

RSL3 contains a chloroacetamide moiety, an electrophilic group essential for its activity.[3] It functions as a covalent inhibitor, forming a direct bond with the nucleophilic selenocysteine (B57510) residue within the active site of GPX4.[2] This irreversible binding leads to the complete inactivation of GPX4's enzymatic function.[4][6]

With GPX4 inactivated, the cell loses its primary defense against lipid peroxidation. The subsequent accumulation of lipid ROS damages cellular membranes, leading to increased membrane permeability and eventual cell death via ferroptosis.[1] This direct inhibition is highly specific to the (1S,3R) stereoisomer of RSL3; other diastereomers, such as (1R,3R)-RSL3 and (1R,3S)-RSL3, are significantly less active or considered inactive, highlighting a precise structural interaction with the GPX4 active site.[3][7][8]

Recent studies have suggested that the effects of RSL3 may extend beyond GPX4, potentially targeting other selenoproteins like thioredoxin reductase 1 (TXNRD1).[9][10] This suggests that while GPX4 inhibition is a primary driver of ferroptosis, RSL3's potent effects in some contexts could be due to the inhibition of a broader set of antioxidant proteins.[9]

Quantitative Data: Potency and Cellular Activity

The potency of RSL3 has been quantified across various assays and cell lines. The data underscores its effectiveness as a GPX4 inhibitor and ferroptosis inducer.

| Parameter | Compound | Value | Cell Line / System | Citation |

| IC50 | (1S,3R)-RSL3 | 4.084 µM | HCT116 (colorectal cancer) | [6][11] |

| (1S,3R)-RSL3 | 2.75 µM | LoVo (colorectal cancer) | [6][11] | |

| (1S,3R)-RSL3 | 12.38 µM | HT29 (colorectal cancer) | [6][11] | |

| EC50 | (1S,3R)-RSL3 | 0.004 µM (4 nM) | HT22 (neuronal) | [8] |

| This compound | 5.2 µM | HT22 (neuronal) | [8] | |

| Binding Affinity (Kd) | (1S,3R)-RSL3 | 111 nM | Purified His-GPX4(U46C) | [7] |

Key Experimental Protocols

The validation of RSL3 as a GPX4 inhibitor involved several key experimental procedures.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of RSL3 on cancer cell lines.

-

Method:

-

Seed cells (e.g., HCT116, LoVo, HT29) in 96-well plates.[12]

-

Treat cells with various concentrations of RSL3 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[6][11]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.[12]

-

Measure the absorbance at the appropriate wavelength to determine cell viability relative to the vehicle control.[12]

-

Measurement of Cellular Reactive Oxygen Species (ROS)

-

Objective: To quantify the accumulation of lipid ROS following RSL3 treatment.

-

Method:

-

Treat cells with RSL3 for the desired time course.[6]

-

Wash the cells and incubate them with an oxidation-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), at 37°C.[6][12]

-

After incubation, wash the cells to remove excess probe.[6]

-

Analyze the fluorescence intensity of the oxidized product (DCF) using a flow cytometer at an excitation/emission of ~488/535 nm.[6] An increase in fluorescence indicates an accumulation of ROS.

-

Western Blot for GPX4 Expression

-

Objective: To assess the impact of RSL3 on GPX4 protein levels. While RSL3 is an inhibitor, some studies show it can also lead to a decrease in GPX4 protein abundance.[4][13]

-

Method:

-

Harvest cells after treatment with RSL3 and lyse them in a suitable lysis buffer containing protease inhibitors.[6]

-

Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[6]

-

Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE and transfer to a nitrocellulose membrane.[6]

-

Block the membrane with 5% skim milk and then incubate with a primary antibody specific for GPX4. A loading control antibody (e.g., GAPDH) should also be used.[6][13]

-

Incubate with a horseradish peroxidase-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) system.[6]

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of RSL3 to GPX4 in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.

-

Method:

-

Treat intact cells with RSL3 or a vehicle control for a set period (e.g., 1 hour at 37°C).[14]

-

Harvest the cells, resuspend them in a buffer like PBS, and distribute the cell suspension into PCR tubes.[14]

-

Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling.[14]

-

Lyse the cells via freeze-thaw cycles.[14]

-

Centrifuge the lysates to separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein.

-

Analyze the soluble fraction by Western blot to detect the amount of GPX4 remaining at each temperature. A shift in the melting curve to a higher temperature in the RSL3-treated sample indicates direct target engagement.[10]

-

Mandatory Visualizations

Signaling Pathway of RSL3-Induced Ferroptosis

Caption: RSL3 covalently inhibits GPX4, preventing the reduction of lipid peroxides and causing ferroptosis.

Experimental Workflow for RSL3 Target Validation

Caption: Workflow from initial screening of RSL3 to specific target identification and validation of GPX4.

Logical Relationship of RSL3 Stereoisomers

Caption: Stereospecificity of RSL3 is critical for GPX4 inhibition and subsequent ferroptosis induction.

References

- 1. invivogen.com [invivogen.com]

- 2. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of (1R,3S)-RSL3

An In-depth Technical Guide to (1R,3S)-RSL3: A Potent Inducer of Ferroptosis

Abstract

This compound, also known as RAS-selective lethal 3, is a potent and specific small molecule inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1][2] It functions primarily through the direct inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[1][3][4][5] This inactivation leads to the accumulation of lipid-based reactive oxygen species (ROS), culminating in oxidative cell death.[1] this compound has become an indispensable chemical probe for studying the mechanisms of ferroptosis and holds therapeutic potential, particularly for cancers harboring oncogenic RAS mutations, which exhibit heightened sensitivity to this compound.[1][6][7] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound for researchers in cell biology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a beta-carboline derivative with the chemical name (1S,3R)-Methyl 2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4-(methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylate.[1][3][5] Its biological activity is highly stereospecific, with the (1S,3R) enantiomer being the active form, while other diastereomers, such as (1R,3R)-RSL3, are considered inactive and can be used as negative controls.[3][8][9]

Table 1: Physicochemical Properties of (1S,3R)-RSL3

| Property | Value | Reference(s) |

| IUPAC Name | methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,4a,9,9a-hexahydropyrido[3,4-b]indole-3-carboxylate | [10] |

| Synonyms | RSL3, (1S,3R)-RSL3, RAS-selective lethal compound 3 | [1][6][7] |

| CAS Number | 1219810-16-8 | [1][3][6] |

| Molecular Formula | C₂₃H₂₁ClN₂O₅ | [3][6][11] |

| Molecular Weight | 440.88 g/mol | [1][3][6] |

| Purity | ≥98% | [3][5][11] |

| Appearance | Crystalline solid | [11] |

| Solubility | DMSO: ~30-100 mM (e.g., 30 mg/mL, 88 mg/mL) Ethanol: ~25 mg/mL Water: Insoluble | [3][6][11] |

| Storage and Stability | Store as a solid at -20°C for ≥4 years.[11] In solvent, store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6] |

Mechanism of Action

This compound is classified as a Class 2 ferroptosis inducer (FIN), meaning it acts by directly inhibiting the core ferroptosis-suppressing enzyme, GPX4, without depleting cellular glutathione (GSH) levels.[4]

Primary Target: Glutathione Peroxidase 4 (GPX4)

The canonical mechanism of RSL3 involves the covalent binding and inactivation of GPX4.[4][6] GPX4 is a unique selenoprotein that utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby protecting cell membranes from oxidative damage.[1][4] The chloroacetamide moiety of RSL3 is electrophilic and is thought to react with the nucleophilic selenocysteine (B57510) residue at the active site of GPX4, leading to its irreversible inhibition.[12] The inactivation of GPX4 prevents the detoxification of lipid peroxides, leading to their rapid accumulation, subsequent membrane damage, and iron-dependent cell death known as ferroptosis.[1][4]

References

- 1. invivogen.com [invivogen.com]

- 2. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1S,3R-RSL3 | Other Reductases | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

- 10. Rsl3 | C23H23ClN2O5 | CID 89084603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]

(1R,3S)-RSL3 and its Role in Regulated Cell Death: A Technical Guide

Executive Summary: This technical guide provides an in-depth analysis of the small molecule (1R,3S)-RSL3, a potent and specific inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. We will explore its mechanism of action, focusing on the direct inhibition of Glutathione (B108866) Peroxidase 4 (GPX4), present quantitative efficacy data, detail key experimental protocols for its study, and provide visual diagrams of the core signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell death, cancer biology, and therapeutics.

Introduction to Ferroptosis and RSL3

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] Unlike apoptosis or necroptosis, its morphological hallmarks include mitochondrial abnormalities such as condensation, increased membrane density, and the reduction or disappearance of cristae.[1][3] This pathway is implicated in various pathological conditions, including neurodegenerative diseases, tissue damage, and cancer, making it a compelling target for therapeutic intervention.[1]

Several classes of small molecules, known as ferroptosis-inducing compounds (FINs), have been identified. (1S,3R)-RSL3 (hereafter referred to as RSL3) is a prototypical "Class II" FIN.[4] It was identified in a screen for compounds selectively lethal to cancer cells expressing oncogenic RAS.[4][5] RSL3 induces ferroptosis by directly inhibiting the enzyme Glutathione Peroxidase 4 (GPX4) without depleting cellular glutathione (GSH), distinguishing it from Class I FINs like erastin, which inhibit the system Xc⁻ cystine/glutamate antiporter.[4][6]

Mechanism of Action

Direct Inhibition of Glutathione Peroxidase 4 (GPX4)

The primary molecular target of RSL3 is GPX4, a unique selenoprotein that is the only known enzyme capable of directly reducing lipid hydroperoxides within biological membranes and lipoproteins.[4][6] GPX4 plays a crucial role in protecting cells from membrane lipid peroxidation.[7] Chemoproteomic studies have confirmed that RSL3, through its chloroacetamide moiety, covalently binds to and inactivates GPX4.[8][9] This inhibition is highly specific; overexpression of GPX4 confers strong resistance to RSL3-induced cell death, while knockdown of GPX4 sensitizes cells to RSL3 or is sufficient to induce ferroptosis on its own.[4][8]

Induction of Lipid Peroxidation

By inactivating GPX4, RSL3 prevents the detoxification of lipid peroxides (L-OOH) into non-toxic lipid alcohols (L-OH).[4] This leads to a rapid and overwhelming accumulation of lipid-based reactive oxygen species (ROS), particularly on polyunsaturated fatty acids (PUFAs) within phospholipid membranes.[1] This unchecked peroxidation damages membrane integrity, leading to increased permeability and eventual cell rupture. The process is self-propagating and is a hallmark of ferroptotic cell death.[1][3]

Role of Iron

Ferroptosis is, by definition, an iron-dependent process.[1] Intracellular labile iron contributes to the generation of lipid ROS through Fenton chemistry, which catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals, thus propagating the chain reaction of lipid peroxidation initiated by GPX4 inactivation.[5] Consequently, the cytotoxic effects of RSL3 can be blocked by iron chelators like deferoxamine (B1203445) (DFO) and lipophilic antioxidants such as Ferrostatin-1 (Fer-1).[5][10]

Stereospecificity of RSL3

The activity of RSL3 is highly stereospecific. Of the four possible diastereomers, only the (1S,3R)-RSL3 enantiomer is potent in inducing ferroptosis.[4] The this compound enantiomer is significantly less active, demonstrating that the biological effect is not merely due to the reactivity of the chloroacetamide group but requires a specific conformational fit with its target, GPX4.[4][11]

Quantitative Data: In Vitro Efficacy of RSL3 Stereoisomers

The efficacy of RSL3 varies across different cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for the active (1S,3R)-RSL3 and its less active this compound enantiomer.

| Cell Line | Compound | Potency (IC50 / EC50) | Treatment Duration | Reference |

| HT22 (mouse hippocampal) | (1S,3R)-RSL3 | 0.004 µM (4 nM) | 16 hours | [11] |

| HT22 (mouse hippocampal) | This compound | 5.2 µM | 16 hours | [11] |

| HN3 (head and neck cancer) | (1S,3R)-RSL3 | 0.48 µM | 72 hours | [12] |

| HN3-rslR (RSL3-resistant) | (1S,3R)-RSL3 | 5.8 µM | 72 hours | [12] |

| HT-1080 (fibrosarcoma) | (1S,3R)-RSL3 | 1.55 µM | 48 hours | [12] |

| A549 (lung cancer) | (1S,3R)-RSL3 | 0.5 µM | 24 hours | [12] |

| H1975 (lung cancer) | (1S,3R)-RSL3 | 0.150 µM (150 nM) | 24 hours | [12] |

| MDA-MB-231 (breast cancer) | (1S,3R)-RSL3 | 0.71 µM | 96 hours | [12] |

| HCT116 (colorectal cancer) | (1S,3R)-RSL3 | 4.084 µM | 24 hours | [13] |

| LoVo (colorectal cancer) | (1S,3R)-RSL3 | 2.75 µM | 24 hours | [13] |

| HT29 (colorectal cancer) | (1S,3R)-RSL3 | 12.38 µM | 24 hours | [13] |

| MCF7 (breast cancer) | (1S,3R)-RSL3 | > 2 µM (Resistant) | Not Specified | [14] |

Crosstalk with Other Regulated Cell Death Pathways

While RSL3 is a canonical inducer of ferroptosis, emerging evidence suggests its activity can intersect with other cell death pathways.

-

Apoptosis: Some studies report that RSL3 can trigger apoptosis in parallel with ferroptosis, involving caspase-3 activation and PARP1 cleavage.[15][16] This crosstalk appears to be cell-type and context-dependent, potentially regulated by the level of ROS production.[15]

-

Pyroptosis: In certain cancer cell lines, RSL3 treatment has been shown to induce hallmarks of pyroptosis, including the cleavage of gasdermin D and E (GSDMD/E) and the secretion of pyroptosis-associated cytokines.[17] This effect was also preventable by the ferroptosis inhibitor Ferrostatin-1, suggesting a potential cascade where ferroptotic events trigger a pyroptotic response.[17]

These findings highlight that while GPX4 inhibition is the primary event, the downstream consequences can be complex and may activate multiple cell death execution machineries.

Key Experimental Protocols

General Protocol for Induction of Ferroptosis with RSL3

This protocol provides a general framework for treating adherent cancer cell lines with RSL3.[18]

-

Cell Seeding: Plate cells in multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO2) to allow for attachment.

-

Reagent Preparation: Prepare a stock solution of RSL3 (e.g., 10 mM in DMSO). On the day of the experiment, prepare working solutions by diluting the stock in a complete cell culture medium. To validate ferroptosis, prepare parallel treatments including a ferroptosis inhibitor (e.g., Ferrostatin-1, 1-5 µM) and/or an iron chelator (e.g., Deferoxamine, 100 µM).

-

Treatment: Remove the existing medium from the cells. Add the medium containing the desired final concentration of RSL3. For control wells, add a medium containing an equivalent concentration of DMSO. For validation, pre-treat cells with inhibitors for 1-2 hours before adding RSL3.[19]

-

Incubation: Incubate the cells for the desired time period (e.g., 16, 24, or 48 hours), which should be optimized for each cell line.[11][12]

-

Downstream Analysis: Proceed with assays to measure cell viability, lipid peroxidation, or other markers of ferroptosis.

Cell Viability Assessment (MTT Assay)

The MTT assay measures cellular metabolic activity as an indicator of cell viability.[20]

-

Cell Treatment: Seed and treat cells with RSL3 in a 96-well plate as described in protocol 5.1.

-

MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.[20]

-

Incubation: Incubate the plate for 2.5-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Measurement: Measure the absorbance of the dissolved formazan at 560 nm using a microplate reader.[20] Cell viability is expressed as a percentage relative to the DMSO-treated control cells.

Detection of Lipid Peroxidation (C11-BODIPY 581/591 Staining)

C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it fluoresces red; upon oxidation by lipid ROS, its fluorescence shifts to green.[14][21]

-

Cell Treatment: Seed cells on glass coverslips or in imaging-compatible plates and treat with RSL3 as described in 5.1. The timing is critical and should be set to a point before widespread cell death occurs.[21]

-

Probe Loading: Prepare a working solution of C11-BODIPY 581/591 (e.g., 1-5 µM) in a serum-free medium or PBS. Remove the treatment medium, wash cells once with PBS, and add the probe solution.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Imaging: Wash the cells with PBS to remove excess probe. Acquire images immediately using a fluorescence microscope with appropriate filter sets for red (e.g., Texas Red) and green (e.g., GFP/FITC) channels.[21]

-

Analysis: Quantify the fluorescence intensity in both channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[14][21] This can also be analyzed by flow cytometry.[20]

GPX4 Activity Assay (Coupled Enzyme Assay)

GPX4 activity can be measured indirectly in cell lysates using a coupled assay that monitors NADPH consumption.[22][23][24]

-

Lysate Preparation: Treat cells with RSL3 (or vehicle), harvest, and prepare cell lysates in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.[23]

-

Reaction Mixture: In a 96-well plate, prepare an assay buffer containing Tris-HCl, EDTA, NADPH, reduced glutathione (GSH), and glutathione reductase.[22]

-

Assay Procedure:

-

Measurement: Immediately measure the decrease in absorbance at 340 nm (or decrease in NADPH fluorescence) over time using a plate reader. The rate of NADPH consumption is proportional to the GPX4 activity in the sample.[22][24]

Visualizations: Pathways and Workflows

Caption: Signaling pathway of (1S,3R)-RSL3-induced ferroptosis.

Caption: General experimental workflow for studying RSL3 effects.

Caption: Diagram comparing the stereospecific activity of RSL3 enantiomers.

Conclusion

(1S,3R)-RSL3 is an invaluable chemical probe for the study of ferroptosis. Its specific mechanism of action—the direct covalent inhibition of GPX4—makes it a powerful tool for inducing and investigating this regulated cell death pathway. Understanding its stereospecificity, cellular effects, and the downstream cascade of lipid peroxidation is critical for its application in basic research and for exploring the therapeutic potential of targeting ferroptosis in diseases such as cancer. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to leverage RSL3 in their experimental systems.

References

- 1. biocompare.com [biocompare.com]

- 2. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]

- 7. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]

- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

- 10. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 14. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]

- 23. youtube.com [youtube.com]

- 24. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Interaction of (1R,3S)-RSL3 and Glutathione Peroxidase 4

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a significant area of interest in cancer biology and therapeutics. A key regulator of this process is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoprotein that plays a crucial role in detoxifying lipid hydroperoxides. The small molecule (1S,3R)-RSL3 has been identified as a potent and selective inhibitor of GPX4, making it a valuable tool for studying ferroptosis and a potential starting point for the development of novel anti-cancer therapies. This technical guide provides a comprehensive overview of the interaction between (1R,3S)-RSL3's more active stereoisomer, (1S,3R)-RSL3, and GPX4, detailing the mechanism of action, quantitative data on its activity, experimental protocols for its study, and the associated signaling pathways.

Introduction to Glutathione Peroxidase 4 (GPX4)

Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme that is essential for cellular protection against membrane lipid peroxidation.[1][2] Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides embedded within biological membranes to their corresponding non-toxic alcohols, using reduced glutathione (GSH) as a cofactor.[2][3] This enzymatic activity is critical for maintaining cellular redox homeostasis and preventing the propagation of lipid peroxidation chain reactions that can lead to membrane damage and cell death.[2] GPX4 is a central negative regulator of ferroptosis, and its inactivation leads to the accumulation of lipid peroxides, ultimately triggering this form of cell death.[1][2]

(1S,3R)-RSL3: A Potent Inducer of Ferroptosis

RAS-selective lethal 3 (RSL3) is a small molecule that was identified for its ability to selectively kill cancer cells bearing oncogenic RAS mutations.[4] Subsequent research revealed that RSL3 induces cell death through ferroptosis by directly inhibiting the activity of GPX4.[4][5] It is important to note that of the possible diastereomers of RSL3, the (1S,3R) form is the highly active inducer of ferroptosis, while the (1R,3S) enantiomer is significantly less active.[6][7] RSL3 is classified as a "class 2" ferroptosis-inducing compound because it directly targets and inactivates GPX4 without depleting cellular glutathione (GSH) levels, distinguishing it from "class 1" inducers like erastin.[6] The chloroacetamide moiety of RSL3 is thought to covalently bind to a nucleophilic residue in the active site of GPX4, leading to its irreversible inactivation.[5]

The Molecular Interaction and Mechanism of Action

The primary mechanism by which (1S,3R)-RSL3 induces ferroptosis is through the direct and irreversible inactivation of GPX4.[4][5] This inhibition leads to the accumulation of toxic lipid reactive oxygen species (ROS), specifically lipid hydroperoxides, on cellular membranes.[5][8] The subsequent iron-dependent Fenton reaction can further propagate lipid peroxidation, leading to membrane damage, loss of integrity, and ultimately, cell death.[4]

While direct inhibition of GPX4 is the widely accepted primary mechanism, some studies suggest a more complex interaction. For instance, the adaptor protein 14-3-3ε has been reported as indispensable for the inactivation of GPX4 by RSL3.[9] Other research has indicated that RSL3 may also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), suggesting that its effects may not be exclusively limited to GPX4.[10][11]

Quantitative Data on (1S,3R)-RSL3 Activity

The potency of RSL3 in inducing ferroptosis varies across different cell lines. The following table summarizes key quantitative data from various studies.

| Compound | Cell Line | Assay Type | Value | Reference |

| (1S,3R)-RSL3 | HCT116 | Cell Viability (CCK-8) | IC50: 4.084 µM (24h) | [8] |

| (1S,3R)-RSL3 | LoVo | Cell Viability (CCK-8) | IC50: 2.75 µM (24h) | [8] |

| (1S,3R)-RSL3 | HT29 | Cell Viability (CCK-8) | IC50: 12.38 µM (24h) | [8] |

| (1S,3R)-RSL3 | HT22 | Cell Death | EC50: 0.004 µM | [7] |

| This compound | HT22 | Cell Death | EC50: 5.2 µM | [7] |

| (1S,3R)-RSL3 | His-tagged GPX4(U46C) | Microscale Thermophoresis (MST) | Kd: 111 nM | [12] |

Experimental Protocols for Studying the RSL3-GPX4 Interaction

A variety of experimental methods are employed to investigate the interaction between RSL3 and GPX4 and the subsequent induction of ferroptosis.

Cell Viability Assays

-

Principle: To quantify the cytotoxic effects of RSL3 on cultured cells.

-

Methodology (MTT/CCK-8 Assay):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of RSL3 (and controls, such as vehicle and positive controls like staurosporine (B1682477) for apoptosis) for a specified duration (e.g., 24, 48 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the RSL3 concentration.[8]

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: To detect the accumulation of intracellular and lipid ROS, a hallmark of ferroptosis.

-

Methodology (DCFH-DA and C11-BODIPY Staining):

-

Treat cells with RSL3 as described for the viability assay.

-

For general ROS, incubate the cells with DCFH-DA.[13]

-

For lipid ROS, incubate the cells with the fluorescent probe C11-BODIPY 581/591.[14]

-

After incubation, wash the cells to remove excess probe.

-

Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an accumulation of ROS.[8][14]

-

GPX4 Activity Assay

-

Principle: To directly measure the enzymatic activity of GPX4 in the presence or absence of RSL3.

-

Methodology (Coupled Enzyme Assay):

-

This assay indirectly measures GPX4 activity by coupling it to the activity of glutathione reductase (GR).[15][16]

-

GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide or phospholipid hydroperoxide), converting reduced glutathione (GSH) to oxidized glutathione (GSSG).[15]

-

Glutathione reductase then recycles GSSG back to GSH, a process that consumes NADPH.[15][16]

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.[16]

-

The assay can be performed using purified recombinant GPX4 or cell lysates. To test the effect of RSL3, the compound is pre-incubated with the enzyme before initiating the reaction. A decrease in the rate of NADPH consumption indicates inhibition of GPX4 activity.[15][16]

-

Western Blotting for GPX4 Expression

-

Principle: To determine the effect of RSL3 treatment on the protein levels of GPX4.

-

Methodology:

-

Treat cells with RSL3 for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for GPX4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to normalize the results.[17]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key pathways and workflows.

Caption: Signaling pathway of (1S,3R)-RSL3-induced ferroptosis via GPX4 inhibition.

Caption: A typical experimental workflow for studying the effects of RSL3.

Conclusion and Future Directions

(1S,3R)-RSL3 is an invaluable chemical probe for elucidating the molecular mechanisms of ferroptosis and the central role of GPX4. Its ability to directly and potently inhibit GPX4 has made it a cornerstone in the study of this unique form of cell death. For drug development professionals, the selective lethality of RSL3 in certain cancer cell types highlights the therapeutic potential of targeting the GPX4-regulated ferroptosis pathway.[5]

Future research should continue to explore the precise molecular interactions between RSL3 and GPX4, including the potential involvement of other cellular factors. Further investigation into the selectivity profile of RSL3 against other selenoproteins is also warranted. A deeper understanding of the mechanisms that confer sensitivity or resistance to RSL3 in different cancer contexts will be crucial for the clinical translation of GPX4 inhibitors. The development of new analogs of RSL3 with improved potency, selectivity, and pharmacokinetic properties represents an exciting avenue for the discovery of novel cancer therapeutics that exploit the vulnerability of cancer cells to ferroptosis.

References

- 1. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 9. Inactivation of the glutathione peroxidase GPx4 by the ferroptosis-inducing molecule RSL3 requires the adaptor protein 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. caymanchem.com [caymanchem.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Initial Effects of (1R,3S)-RSL3 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

(1R,3S)-RSL3 is a small molecule compound recognized as a potent and selective inducer of ferroptosis, an iron-dependent form of regulated cell death.[1] This technical guide provides a comprehensive overview of the initial studies on the effects of RSL3 in cancer cells. It details the compound's mechanism of action, summarizes key quantitative data from various cancer cell line studies, provides detailed experimental protocols for assessing its effects, and visualizes the core signaling pathways involved. The primary mechanism of RSL3 involves the direct inhibition of glutathione (B108866) peroxidase 4 (GPX4), a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides.[1][2] By inactivating GPX4, RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), culminating in oxidative cell death.[2][3] This guide serves as a foundational resource for researchers investigating ferroptosis as a therapeutic strategy in oncology.

Introduction to RSL3 and Ferroptosis

Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][4] Unlike apoptosis, it does not involve caspase activation but is instead driven by a collapse of the cellular antioxidant defense system.[1] The discovery of small molecules that can induce ferroptosis has opened new avenues for cancer therapy, particularly for tumors resistant to traditional treatments.[2]

RSL3 (RAS-selective lethal 3) was identified as a potent inducer of ferroptosis.[2] It operates primarily by inhibiting glutathione peroxidase 4 (GPX4), a central regulator of ferroptotic cell death.[1][3] While the term "RSL3" is often used generically, it is important to note the stereochemistry. The potent, widely studied enantiomer is (1S,3R)-RSL3.[5][6] The this compound enantiomer is significantly less active.[7] For instance, in HT22 cells, the EC50 value for this compound was 5.2 µM, whereas for (1S,3R)-RSL3 it was 0.004 µM.[7] This guide focuses on the findings from studies using the potent form of RSL3, which is predominantly the (1S,3R) enantiomer, as this is the compound used in the majority of initial cancer cell studies.

Mechanism of Action and Signaling Pathways

RSL3's primary mode of action is the inactivation of GPX4.[1][2][8] GPX4 is a unique selenoprotein that reduces lipid hydroperoxides to their corresponding alcohols, thereby preventing the chain reaction of lipid peroxidation.[1] Inhibition of GPX4 by RSL3 leads to a cascade of events culminating in ferroptosis.

Core Signaling Pathway:

-

Direct GPX4 Inhibition: RSL3 binds to and inactivates GPX4.[2][8] Some studies suggest RSL3 may also inhibit thioredoxin reductase 1 (TXNRD1), indicating potential for additional targets.[6]

-

Lipid ROS Accumulation: With GPX4 inhibited, lipid hydroperoxides accumulate on cellular membranes.[3][4]

-

Iron-Dependent Oxidation: Ferrous iron (Fe2+) reacts with these lipid hydroperoxides via the Fenton reaction, generating highly reactive lipid radicals that propagate further damage.

-

Membrane Damage and Cell Death: Uncontrolled lipid peroxidation damages cell membranes, leading to increased permeability and eventual cell death, which is morphologically distinct from apoptosis.[1]

Crosstalk with Apoptosis and Other Pathways: Recent studies have revealed that RSL3's effects are not limited to ferroptosis. In some cancer cells, RSL3-induced ROS can trigger parallel apoptotic pathways.[9] This involves the cleavage of Poly(ADP-ribose) polymerase (PARP1), a key protein in DNA repair and cell death, leading to caspase-dependent apoptosis.[9] Furthermore, RSL3 has been shown to activate the NF-κB pathway in glioblastoma cells, which plays a role in mediating ferroptosis.[10][11] Some evidence also suggests RSL3 can induce hallmarks of pyroptosis, another form of programmed cell death, in certain cancer cell lines.[12][13]

Quantitative Data on RSL3's Effects in Cancer Cells

RSL3 has demonstrated potent anti-cancer effects across a variety of cell lines, though sensitivity varies.[1][3] The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic efficacy.

Table 1: IC50 Values of RSL3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | RSL3 IC50 (24h) | RSL3 IC50 (48h) | RSL3 IC50 (72h) | Reference(s) |

|---|---|---|---|---|---|

| HCT116 | Colorectal Cancer | 4.084 µM | - | - | [3][4] |

| LoVo | Colorectal Cancer | 2.75 µM | - | - | [3][4] |

| HT29 | Colorectal Cancer | 12.38 µM | - | - | [3][4] |

| Detroit562 | Hypopharyngeal Squamous Carcinoma | 7.5 µM | - | - | [14] |

| FaDu | Hypopharyngeal Squamous Carcinoma | 1.25 µM | - | - | [14] |

| A549 | Non-Small Cell Lung Cancer | ~0.5 µM | - | - | [6] |

| H1299 | Non-Small Cell Lung Cancer | - | < 1 µM | - | [15] |

| H23 | Non-Small Cell Lung Cancer | - | > 10 µM (Resistant) | - | [15] |

| MCF7 | Luminal Breast Cancer | - | - | > 2 µM (Resistant) | [16][17] |

| MDAMB415 | Luminal Breast Cancer | - | - | > 2 µM (Resistant) | [16][17] |

| ZR75-1 | Luminal Breast Cancer | - | - | > 2 µM (Resistant) | [16][17] |

| BT474 | Luminal Breast Cancer | - | - | ~0.06 µM | [17] |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | 0.71 µM | - |[16] |

Note: IC50 values can vary based on experimental conditions, such as cell seeding density and assay duration.

Key Experimental Protocols

Reproducibility in research relies on detailed methodologies. The following are standard protocols used in the initial studies of RSL3.

Cell Viability Assay (CCK-8 Method)

This assay measures cell viability based on the metabolic activity of the cells.[3][14]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, McCoy's 5A)

-

96-well flat-bottom microtiter plates

-

RSL3 stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[3][14]

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[16]

-

Treatment: Prepare serial dilutions of RSL3 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of RSL3. Include a vehicle control (DMSO) at the same concentration as the highest RSL3 dose.[16]

-

Treatment Incubation: Incubate the cells for the desired time periods (e.g., 6, 12, 24, or 48 hours).[3]

-

Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.[14][16]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.[16]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Intracellular ROS Detection (DCFH-DA Method)

This protocol measures the accumulation of intracellular ROS using the fluorescent probe DCFH-DA.[3]

Materials:

-

Cells cultured in 6-well plates or 6 cm dishes

-

RSL3 and inhibitors (e.g., Liproxstatin-1)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS) or D-Hank's solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Plate approximately 1 x 10^6 cells per 6 cm dish and allow them to attach overnight. Treat the cells with the desired concentration of RSL3 (e.g., 3 µM) for 24 hours.[3]

-

Probe Incubation: After treatment, wash the cells with PBS or D-Hank's solution. Incubate the cells with DCFH-DA probe (typically 5-10 µM) in serum-free medium at 37°C for 20-30 minutes.[3][5]

-

Harvesting: Wash the cells again with PBS to remove excess probe. Harvest the cells using trypsin.

-

Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer.[3] Use an excitation wavelength of 488 nm and an emission wavelength of ~535 nm to detect the fluorescence of the oxidized DCF product.[3]

-

Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS level.

Western Blot for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins like GPX4.[3]

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

-

Electrophoresis: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

-

Analysis: Quantify band density and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

Initial studies have firmly established (1S,3R)-RSL3 as a potent and specific inducer of ferroptosis in a wide range of cancer cells through the direct inhibition of GPX4.[1][3] The quantitative data demonstrate its efficacy, although sensitivity varies significantly among different cancer subtypes, with some cell lines exhibiting strong intrinsic resistance.[17] The discovery of crosstalk between RSL3-induced ferroptosis and other cell death pathways like apoptosis and pyroptosis adds layers of complexity and suggests that its therapeutic effects may be broader than initially understood.[9][13]

Future research should focus on elucidating the mechanisms of RSL3 resistance, identifying predictive biomarkers for sensitivity, and exploring rational combination therapies. For example, combining RSL3 with irreversible HER2 inhibitors has shown promise in overcoming resistance in luminal breast cancer.[17] A deeper understanding of the off-target effects and the interplay with other cellular processes will be critical for the clinical translation of RSL3 and other ferroptosis-inducing agents in cancer therapy.

References

- 1. youtube.com [youtube.com]

- 2. invivogen.com [invivogen.com]

- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 5. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Ferroptosis Inducer (1R,3S)-RSL3: A Technical Guide to its In Vitro Effects on Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of (1R,3S)-RSL3, a potent and widely used small molecule for inducing a specific form of regulated cell death known as ferroptosis. This document details the mechanism of action of this compound, focusing on its role in promoting lipid peroxidation. It includes a compilation of quantitative data from various studies, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: GPX4 Inhibition and Lipid Peroxidation

(1S,3R)-RSL3 is a well-established inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for reducing lipid hydroperoxides and thus protecting cells from oxidative damage.[1][2][3] By directly binding to and inactivating GPX4, (1S,3R)-RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), a critical step in the initiation and execution of ferroptosis.[2][4][5] The chloroacetamide moiety of RSL3 is crucial for its activity.[2] It is important to note that only the (1S, 3R) diastereomer of RSL3 exhibits potent ferroptosis-inducing activity, while the (1R, 3S) enantiomer is significantly less active.[5][6]

While GPX4 is considered the primary target of RSL3, some studies have suggested potential off-target effects. For instance, one report indicated that RSL3 and another ferroptosis inducer, ML162, did not directly inhibit recombinant GPX4 but were effective inhibitors of thioredoxin reductase 1 (TXNRD1).[7][8] However, the majority of the literature supports the role of RSL3 as a direct and potent GPX4 inhibitor. Further research may be necessary to fully elucidate the complete target profile of RSL3.

The inhibition of GPX4 by RSL3 triggers a cascade of events culminating in iron-dependent lipid peroxidation and cell death.[9] This process is distinct from other forms of programmed cell death like apoptosis and necroptosis.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the effective concentrations of this compound in various cell lines and experimental conditions.

Table 1: IC50 and EC50 Values of (1S,3R)-RSL3 in Various Cell Lines

| Cell Line | Assay Type | Concentration | Incubation Time | IC50/EC50 | Reference |

| HN3 | Cell Viability | 0-8 μM | 72 hours | 0.48 μM | [10] |

| HN3-rslR | Cell Viability | 0-8 μM | 72 hours | 5.8 μM | [10] |

| HT-1080 | Cell Viability | 0-10 μM | 48 hours | 1.55 μM | [10] |

| A549 | Cell Viability | 1 nM-100 μM | 24 hours | 0.5 μM | [10][11] |

| H1975 | Cell Viability | 1 nM-100 μM | 24 hours | 150 nM | [10][11] |

| MAD-MB-231 | Cell Viability | 0-10 μM | 96 hours | 0.71 μM | [10] |

| HCC1937 | Cell Viability | 0-10 μM | 96 hours | 0.85 μM | [10] |

| Primary hippocampal neurons | Cell Viability (MTT) | Various | 24 hours | 14.29 µM | [12] |

| Primary hippocampal cultures | Cell Viability (LIVE/DEAD) | 10, 15, 20 µM | 24 hours | 15 µM | [12] |

| HT22 wild-type | Cell Death | 0.1 nM-100 µM | 16 hours | 0.004 µM ((1S,3R)-RSL3) | [6] |

| HT22 wild-type | Cell Death | 0.1 nM-100 µM | 16 hours | 5.2 µM (this compound) | [6] |

| HCT116 | Cell Viability (CCK-8) | Various | 24 hours | 4.084 µM | |

| LoVo | Cell Viability (CCK-8) | Various | 24 hours | 2.75 µM | |

| HT29 | Cell Viability (CCK-8) | Various | 24 hours | 12.38 µM |

Table 2: Effective Concentrations of (1S,3R)-RSL3 for Inducing Specific Cellular Effects

| Cell Line | Effect | Concentration | Incubation Time | Reference |

| MEFs and HT1080 | Functional assay | 0.5 μM | 24 hours | [4] |

| Jurkat | Cell death, ROS production, lipid peroxidation | 0.1 μM | 24 or 48 hours | [4] |

| Molt-4 | Cell death, ROS production, lipid peroxidation | 0.075 μM | 24 or 48 hours | [4] |

| BJ-TERT/LT/ST/RASV12 | Cell death | 1 µg/ml | 16 hours | [4] |

| NSCLC cell lines | Concentration-dependent cytotoxicity | 0-2 µM | Not specified | [13] |

| HT-1080 | Increased lipid ROS (BODIPY-C11) | Not specified | Not specified | [2] |

| SH-SY5Y | Cell death (PI staining) | 5 µM | 3 hours | [14] |

| HN3-rslR | GPX4 inhibition, increased p62 and Nrf2 | 0-8 μM | 24 hours | [10] |

| HT-1080 | Inhibition of cellular GPX4 activity | EC50 = 10 μM | Not specified | [5] |

| A549 | Depletion of intracellular GSH | 10 μM | 8 hours | [15] |

| HT1080 | Increased 4-HNE levels | Not specified | 3-4 hours | [16] |

| PBMCs | Upregulation of ferritin expression | 10 μM | 24 hours | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro effects of this compound.

Cell Viability Assays

1. MTT Assay

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of RSL3 for the desired time periods.[14]

-

At the end of the treatment, add 20 µL of MTT solution (5 mg/mL) to each well.[17]

-

Incubate the plate for 1-4 hours at 37°C.[17]

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[17]

-

2. Cell Counting Kit-8 (CCK-8) Assay

-

Principle: A more sensitive colorimetric assay for the determination of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and treat with RSL3 as described for the MTT assay.[18]

-

At the end of the treatment period, add 10 µL of CCK-8 solution to each well.[17]

-

Incubate the plate for 1-4 hours at 37°C.[17]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to the control group.[18]

-

Lipid Peroxidation Assays

1. BODIPY™ 581/591 C11 Staining

-

Principle: This fluorescent probe is incorporated into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the detection of lipid peroxidation.[17]

-

Procedure:

-

Treat cells with RSL3 for the desired duration.

-

Incubate the cells with BODIPY™ 581/591 C11 (typically 1-10 µM) for 30-60 minutes at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Analyze the cells using a fluorescence microscope or a flow cytometer. For flow cytometry, use an excitation wavelength of 488 nm. The shift from red to green fluorescence indicates lipid peroxidation.[17]

-

2. Malondialdehyde (MDA) Assay (TBA Method)

-

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured spectrophotometrically.[19]

-

Procedure:

-

Prepare cell or tissue homogenates.[19]

-

Prepare a reaction mixture containing the sample, 0.8% TBA, 20% acetic acid (pH 3.5), and 8.1% sodium dodecyl sulfate.[19]

-

Incubate the mixture in a water bath at 100°C for 30 minutes.[19]

-

Cool the tubes and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.[19]

-

Quantify MDA levels using a standard curve prepared with known concentrations of MDA.[19]

-

Western Blotting for Protein Expression

-

Principle: To detect and quantify the expression levels of specific proteins, such as GPX4.

-

Procedure:

-

Lyse RSL3-treated and control cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[17]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[17]

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-GPX4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

Quantify band intensities and normalize to a loading control like β-actin or GAPDH.[17]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway of RSL3-induced ferroptosis and a general experimental workflow for its study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]